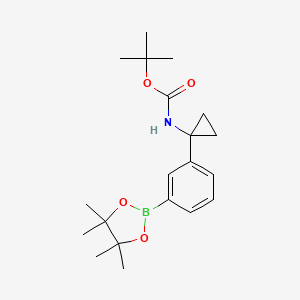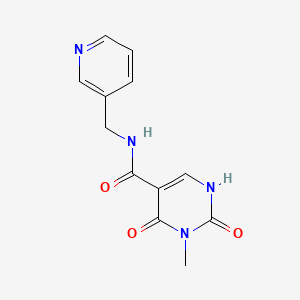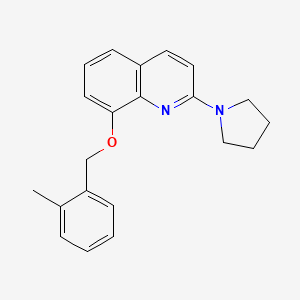
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antimicrobial Properties
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-fluorobenzamide and its derivatives have been explored for their antimicrobial properties. Research demonstrates that certain fluorobenzamide compounds, particularly those with a thiazole or thiazolidine structure, exhibit promising antimicrobial activity. For instance, compounds synthesized through microwave-induced methods have shown significant antimicrobial effects against various bacterial and fungal strains, with fluorine atoms playing a crucial role in enhancing this activity (Desai, Rajpara, & Joshi, 2013).
Antitumor Activity
The fluorinated 2-(4-aminophenyl)benzothiazole derivatives, closely related to N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-fluorobenzamide, have been synthesized and evaluated for their antitumor properties. These compounds have shown potent cytotoxic activity in vitro against specific human breast cancer cell lines, while being inactive against certain other cell types, indicating a selective antitumor potential. Modifications to the benzothiazole structure, such as the introduction of fluorine atoms, have been explored to enhance the antitumor activity and selectivity of these compounds (Hutchinson et al., 2001).
Supramolecular Chemistry
The study of closely related N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides, which include compounds similar to N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-fluorobenzamide, has contributed to the understanding of supramolecular chemistry. These compounds exhibit interesting molecular conformations and modes of supramolecular aggregation, providing insights into the influence of molecular structure on the properties and functionalities of supramolecular systems (Sagar et al., 2018).
Organic Synthesis and Catalysis
Research on N-heterocyclic carbene-catalyzed nucleophilic aroylation of fluorobenzenes, which involves compounds related to N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-fluorobenzamide, has expanded the toolkit of organic synthesis and catalysis. These studies have demonstrated efficient methods for the synthesis of polysubstituted benzophenones from fluorobenzenes, contributing to the development of new synthetic strategies in organic chemistry (Suzuki et al., 2008).
Fluorescence and Photophysical Properties
The exploration of triphenylamine–benzothiazole derivatives has shed light on the temperature-controlled locally excited and twisted intramolecular charge-transfer state-dependent fluorescence switching. Such studies, involving molecules with structural similarities to N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-fluorobenzamide, have contributed to understanding the mechanisms underlying fluorescence switching and tuning in organic compounds, which has implications for the development of advanced materials for optical and electronic applications (Kundu et al., 2019).
Propriétés
IUPAC Name |
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15FN2O2S/c24-18-13-7-12-17(14-18)22(28)26-23-25-19(15-8-3-1-4-9-15)21(29-23)20(27)16-10-5-2-6-11-16/h1-14H,(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHCCBYUZIMNIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC(=CC=C3)F)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-fluorobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(3,4-dichlorophenyl)methylamino]-1H-quinazoline-2-thione](/img/structure/B2577331.png)
![3-chloro-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2577332.png)

![benzyl 2-(8-ethyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2577335.png)
![2-chloro-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2577338.png)
![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2577339.png)
![1-(3,5-Dimethoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2577343.png)


![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide](/img/structure/B2577347.png)

![2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2577349.png)
![[(2,4-Dimethylphenyl)sulfanyl]methanimidamide 3,5-Dinitrobenzoate](/img/structure/B2577350.png)